

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Cat. No.:	B1593172

[Get Quote](#)

An In-Depth Technical Guide to the Chemical Properties of **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**

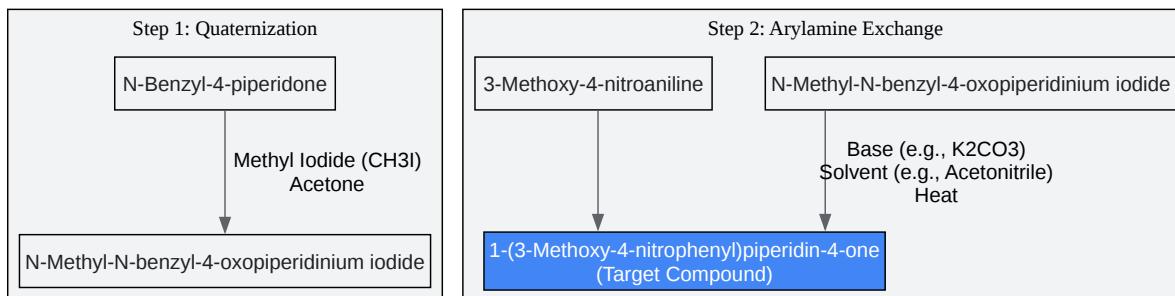
Abstract

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a heterocyclic compound featuring the N-aryl piperidone scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization. The presence of a methoxy and a strong electron-withdrawing nitro group on the phenyl ring, combined with the reactive ketone on the piperidine moiety, makes this molecule a versatile intermediate for the synthesis of complex chemical entities.^[1] We will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and map the molecule's potential for derivatization, providing a foundational resource for its application in research and drug discovery.

Compound Identification and Physicochemical Profile

The N-aryl-substituted 4-piperidone framework is a predominant pharmacophore in many Central Nervous System (CNS) agents, including antidepressants and antipsychotics.^[2] The title compound, **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one**, is a member of this class, distinguished by its specific substitution pattern which significantly influences its electronic

properties and reactivity. The nitro group at the para-position deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution.[\[1\]](#)


Property	Value	Source
IUPAC Name	1-(3-methoxy-4-nitrophenyl)piperidin-4-one	[3]
CAS Number	761440-64-6	[3]
Molecular Formula	C ₁₂ H ₁₄ N ₂ O ₄	N/A
Molecular Weight	250.25 g/mol	N/A
PubChem CID	25918857	[3]
SMILES	COC1=C(C=CC(=C1)N2CCC(=O)CC2)--INVALID-LINK--[O-]	[3]
InChI Key	VWVGKNTWOBCSTI-UHFFFAOYSA-N	[3]
Form	Solid (predicted)	[4]

Synthesis and Mechanistic Considerations

The synthesis of N-aryl piperidones can be approached through several routes. A common, though sometimes tedious, method involves the direct reaction of anilines with 1,5-dichloro-3-pentanone.[\[2\]](#)[\[5\]](#) A more efficient and versatile approach utilizes an exchange reaction with a pre-formed piperidinium salt, which avoids the difficult preparation of the dichloro-pentanone starting material.[\[2\]](#)

Proposed Synthetic Workflow

The following workflow is a robust and efficient method for preparing N-aryl piperidones, adapted from established literature procedures.[\[2\]](#) The key step is the nucleophilic addition-elimination reaction between the aniline and an activated piperidone precursor.

[Click to download full resolution via product page](#)

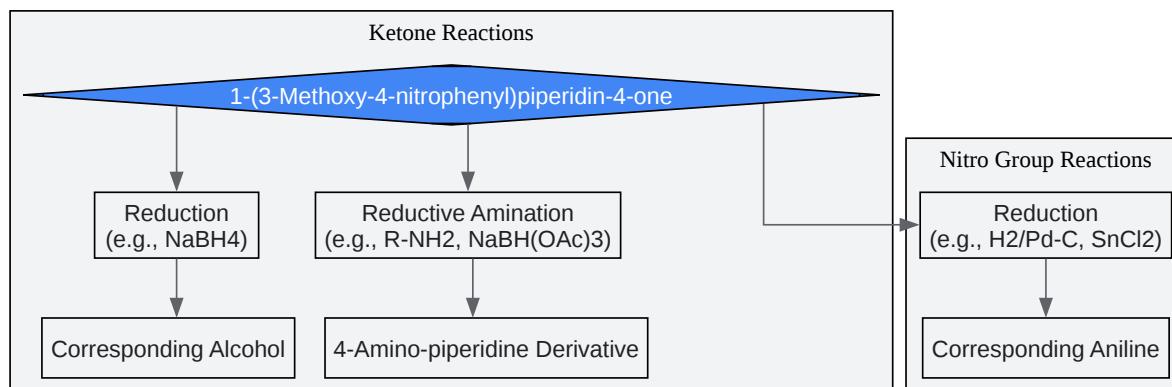
Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale

The core of this synthesis lies in the base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium salt. This in-situ generates a transient Michael acceptor. The substituted aniline, 3-methoxy-4-nitroaniline, then acts as a nucleophile, adding in a Michael-type fashion. Subsequent intramolecular cyclization displaces benzylmethylamine to yield the final N-aryl piperidone product.^[2] This method is advantageous as it accommodates a wide variety of anilines, including those with electron-withdrawing groups like the nitro group present in our target precursor.^[2]

Spectroscopic and Analytical Profile

While specific, published experimental spectra for **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** are not readily available, a detailed expected profile can be constructed based on its functional groups and data from analogous structures.


Analysis Type	Expected Observations
¹ H NMR	Aromatic Protons: Signals in the δ 7.0-8.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.9 ppm. Piperidine Protons: Two sets of triplets in the δ 2.5-3.8 ppm range, corresponding to the protons alpha to the nitrogen and alpha to the carbonyl, respectively.
¹³ C NMR	Carbonyl Carbon: A signal in the δ 205-210 ppm region. Aromatic Carbons: Multiple signals between δ 110-155 ppm. Methoxy Carbon: A signal around δ 56 ppm. Piperidine Carbons: Aliphatic signals in the δ 40-55 ppm range.
IR (Infrared)	C=O Stretch (Ketone): Strong absorbance around 1715-1725 cm^{-1} . N-O Stretch (Nitro): Two strong bands around 1520 cm^{-1} (asymmetric) and 1345 cm^{-1} (symmetric). C-N Stretch (Aryl Amine): Absorbance around 1335-1250 cm^{-1} . C-O Stretch (Aryl Ether): Absorbance around 1275-1200 cm^{-1} .
MS (Mass Spec)	Molecular Ion (M^+): Expected at m/z = 250.10. Key Fragments: Loss of NO_2 (m/z = 204), cleavage of the piperidone ring.

Chemical Reactivity and Derivatization Potential

The structure of **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** offers several reactive sites, making it a valuable intermediate for building more complex molecules.[\[1\]](#)

- The Ketone Group: The carbonyl at the C4 position is a primary site for transformation. It can undergo nucleophilic addition, reduction to the corresponding alcohol (1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol), or reductive amination to install a variety of substituents.[\[1\]](#)[\[6\]](#)

- The Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for amide bond formation, sulfonylation, or other coupling reactions.
- The Aromatic Ring: The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, opening the possibility for nucleophilic aromatic substitution (S_NAr) reactions, although this is less common than reactions at the other sites.^[1]

[Click to download full resolution via product page](#)

Caption: Key reactivity and derivatization pathways.

Potential Applications in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties.^{[7][8][9]} The incorporation of the N-aryl moiety, specifically the nitrophenyl group, can further modulate a compound's biological profile. Nitroaromatic compounds are known to act as bioreductive prodrugs, where the in-vivo reduction of the nitro group can lead to cytotoxic intermediates active against cancer cells or microbial pathogens.^[1] Therefore, **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** serves as a valuable starting point for the synthesis of novel therapeutic agents targeting a range of diseases.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound, designed to be self-validating through integrated purification and analysis steps.

Synthesis Protocol: Arylamine Exchange Reaction

- **Reagent Preparation:** In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq), 3-methoxy-4-nitroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).
- **Reaction Setup:** Add anhydrous acetonitrile to the flask to create a 0.2 M solution with respect to the piperidinium salt.
- **Reaction Execution:** Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 12-24 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
- **Purification:** Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).
- **Isolation:** Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield **1-(3-Methoxy-4-nitrophenyl)piperidin-4-one** as a solid.

Characterization Protocol

- **Nuclear Magnetic Resonance (NMR):**
 - Prepare a ~10 mg/mL sample in deuterated chloroform (CDCl_3).
 - Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
 - Confirm the presence of all expected proton and carbon signals as outlined in Section 3.0.

- Infrared Spectroscopy (IR):
 - Obtain an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory.
 - Verify the presence of characteristic absorbance bands for the ketone, nitro, and ether functional groups.
- Mass Spectrometry (MS):
 - Prepare a dilute solution of the compound in methanol or acetonitrile.
 - Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the molecular ion ($[M+H]^+$).

Conclusion

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a strategically important chemical intermediate. Its synthesis is achievable through efficient, modern organic chemistry methods. The compound's distinct functional groups—a reactive ketone, a reducible nitro group, and an electron-rich methoxy substituent on an otherwise electron-poor aromatic ring—provide a rich platform for chemical modification. This versatility, coupled with the established pharmacological relevance of the N-aryl piperidone scaffold, positions the molecule as a valuable building block for the development of novel CNS agents, anticancer therapeutics, and antimicrobial compounds. The technical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]
- 4. 1-(3-Methoxy-4-nitrophenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]
- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]
- 6. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | C12H16N2O4 | CID 25918860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1593172#1-3-methoxy-4-nitrophenyl-piperidin-4-one-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

